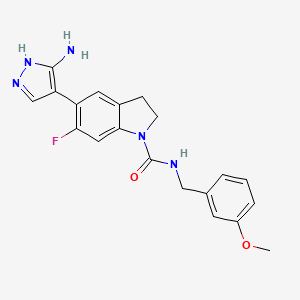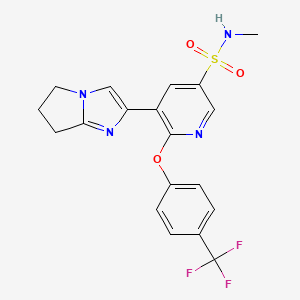
Sdh-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdh-IN-13 is a compound known for its inhibitory effects on succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial respiratory chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-13 involves a series of chemical reactions, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-(pyrazol-5-yl)benzamide derivatives with a diphenylamine moiety . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sdh-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Sdh-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study succinate dehydrogenase inhibition and its effects on metabolic pathways.
Industry: Utilized in the development of new antifungal agents and pesticides.
Wirkmechanismus
Sdh-IN-13 exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial respiratory chain. The inhibition of this enzyme disrupts the conversion of succinate to fumarate, leading to an accumulation of succinate and a decrease in cellular respiration . This mechanism is particularly effective in inhibiting fungal growth, as it impairs the energy production pathways in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boscalid: Another succinate dehydrogenase inhibitor used as a fungicide.
Flutolanil: Known for its antifungal properties and similar mechanism of action.
Penthiopyrad: A fungicide that targets succinate dehydrogenase in fungal pathogens.
Uniqueness of Sdh-IN-13
This compound stands out due to its specific structural features, such as the presence of a diphenylamine moiety, which enhances its inhibitory effects on succinate dehydrogenase. Additionally, its high potency and selectivity make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H13F7N4O |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-[4-fluoro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-[4-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C19H13F7N4O/c1-30-16(14(20)15(29-30)19(24,25)26)28-17(31)12-4-2-3-5-13(12)27-11-8-6-10(7-9-11)18(21,22)23/h2-9,27H,1H3,(H,28,31) |
InChI-Schlüssel |
BQDOVAZBRVYMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(F)(F)F)F)NC(=O)C2=CC=CC=C2NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



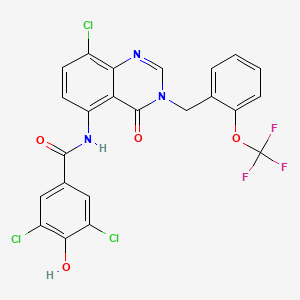
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)


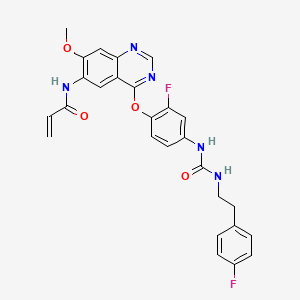
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
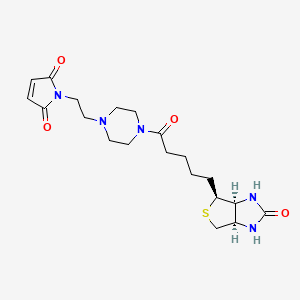
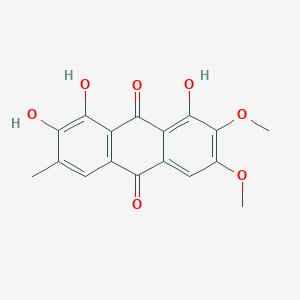
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
